N'-hydroxymorpholine-2-carboximidamide

Description

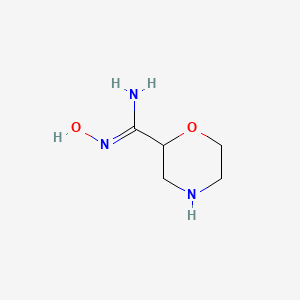

N'-Hydroxymorpholine-2-carboximidamide is a carboximidamide derivative featuring a morpholine ring system substituted at the 2-position with a carboximidamide group and an N'-hydroxy functional group. The morpholine core (a six-membered heterocycle containing one oxygen and one NH group) confers distinct electronic and steric properties compared to aromatic or aliphatic analogs.

Properties

Molecular Formula |

C5H11N3O2 |

|---|---|

Molecular Weight |

145.16 g/mol |

IUPAC Name |

N'-hydroxymorpholine-2-carboximidamide |

InChI |

InChI=1S/C5H11N3O2/c6-5(8-9)4-3-7-1-2-10-4/h4,7,9H,1-3H2,(H2,6,8) |

InChI Key |

WWDPRJSSMQABRC-UHFFFAOYSA-N |

Isomeric SMILES |

C1COC(CN1)/C(=N/O)/N |

Canonical SMILES |

C1COC(CN1)C(=NO)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-hydroxymorpholine-2-carboximidamide typically involves the reaction of morpholine derivatives with hydroxylamine and carboximidamide precursors. One common method is the deoxygenative hydroboration of carboxamides, which is a versatile and selective synthetic approach to amines . This method involves the reduction of amides using hydroboration, which offers advantages in terms of reaction conditions and selectivity compared to traditional hydrogenation and hydrosilylation approaches.

Industrial Production Methods

While specific industrial production methods for N’-hydroxymorpholine-2-carboximidamide are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Industrial production may also involve the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N’-hydroxymorpholine-2-carboximidamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydroboration agents for reduction, oxidizing agents such as hydrogen peroxide for oxidation, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and pH levels to ensure optimal reaction rates and product yields.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, reduction reactions may yield primary or secondary amines, while oxidation reactions may produce oxides or other oxidized derivatives.

Scientific Research Applications

N’-hydroxymorpholine-2-carboximidamide has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including its role as a precursor in drug development.

Industry: Utilized in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of N’-hydroxymorpholine-2-carboximidamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares N'-hydroxymorpholine-2-carboximidamide with structurally related carboximidamide derivatives, focusing on molecular architecture, functional groups, and inferred properties.

Structural and Functional Group Comparison

Key Observations:

- Core Structure : The morpholine ring in the target compound introduces polarity and conformational rigidity, unlike the planar aromatic systems in and . This may enhance water solubility and alter binding interactions in biological or synthetic contexts .

- The hydrochloride salt in improves aqueous solubility, a property that could be extrapolated to the target compound if similarly derivatized .

- Substituent Effects : The 2-chlorophenyl group in increases molecular weight and lipophilicity, which may influence membrane permeability. In contrast, the methyl group in offers steric hindrance without significant electronic effects .

Physicochemical Properties (Inferred)

- Salt formation (e.g., hydrochloride) could further enhance this property.

- Stability : The N'-hydroxy group may render the compound susceptible to oxidation, necessitating storage under inert conditions.

Biological Activity

N'-hydroxymorpholine-2-carboximidamide is a compound that has garnered interest in various biological applications, particularly in the context of drug discovery and therapeutic development. This article explores its biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by its morpholine ring structure, which contributes to its biological activity. The compound can be represented as follows:

The biological activity of this compound is primarily linked to its role as an inhibitor of specific protein kinases. Research indicates that it may modulate pathways associated with neurodegenerative diseases and inflammation by inhibiting LRRK2 kinase activity, which is implicated in conditions like Parkinson's disease and Alzheimer's disease .

Key Mechanisms:

- Inhibition of LRRK2 Kinase : This compound has been shown to inhibit the kinase activity of LRRK2, which is involved in neuronal signaling pathways. Inhibition of this pathway can reduce neuroinflammation and neuronal toxicity .

- Regulation of Cytokine Production : this compound may influence the secretion of pro-inflammatory cytokines, potentially providing therapeutic benefits in inflammatory conditions .

Biological Activity Data

The biological activity of this compound can be summarized in the following table:

| Activity | Effect | Reference |

|---|---|---|

| LRRK2 Kinase Inhibition | Decreased kinase activity | |

| Cytokine Modulation | Reduced TNF-alpha production | |

| Neuroprotective Effects | Attenuation of neuroinflammation |

Case Study 1: Neuroprotection in Animal Models

In a murine model, administration of this compound demonstrated significant neuroprotective effects against induced neuroinflammation. The study reported a marked reduction in TNF-alpha levels and improved behavioral outcomes in treated animals compared to controls .

Case Study 2: In Vitro Studies on Cytokine Production

In vitro experiments using microglial cell cultures showed that this compound effectively reduced the production of pro-inflammatory cytokines. This suggests its potential utility in treating neuroinflammatory conditions such as Alzheimer's disease .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.